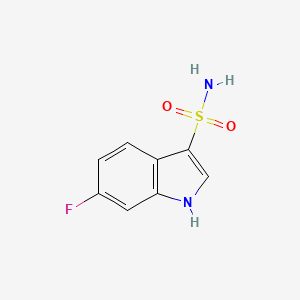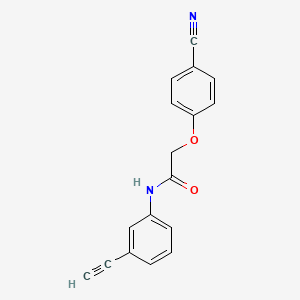
5-(Bromomethyl)-2-methyloctane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Bromomethyl)-2-methyloctane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a bromomethyl group attached to the fifth carbon of a 2-methyloctane chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-methyloctane typically involves the bromination of 2-methyloctane. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat. The reaction proceeds via a radical mechanism, where the bromine radical selectively abstracts a hydrogen atom from the methylene group at the fifth position, leading to the formation of the bromomethyl group.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure efficient mixing and heat transfer. The use of bromine or N-bromosuccinimide in the presence of a suitable catalyst and under controlled temperature conditions can yield high purity products. The reaction is typically carried out in a solvent such as dichloromethane or carbon tetrachloride to facilitate the bromination process.
化学反応の分析
Types of Reactions
5-(Bromomethyl)-2-methyloctane undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be replaced by various nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of alcohols, nitriles, or amines, respectively.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The bromomethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution, sodium cyanide in dimethyl sulfoxide, or ammonia in ethanol.
Elimination: Potassium tert-butoxide in tert-butanol or sodium ethoxide in ethanol.
Oxidation: Potassium permanganate in acidic or neutral medium, chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of 5-hydroxymethyl-2-methyloctane, 5-cyanomethyl-2-methyloctane, or 5-aminomethyl-2-methyloctane.
Elimination: Formation of 2-methyl-5-octene.
Oxidation: Formation of 5-formyl-2-methyloctane or 5-carboxy-2-methyloctane.
科学的研究の応用
5-(Bromomethyl)-2-methyloctane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and resins with specific properties.
Biological Studies: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicinal Chemistry: The compound is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
作用機序
The mechanism of action of 5-(Bromomethyl)-2-methyloctane involves its reactivity as an alkylating agent. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, such as the thiol groups in proteins or the nitrogen atoms in nucleic acids. This alkylation can lead to the inhibition of enzyme activity or the disruption of DNA function, making it a useful tool in biochemical research.
類似化合物との比較
Similar Compounds
5-(Chloromethyl)-2-methyloctane: Similar in structure but with a chloromethyl group instead of a bromomethyl group. It is less reactive due to the lower reactivity of the carbon-chlorine bond compared to the carbon-bromine bond.
5-(Iodomethyl)-2-methyloctane: Contains an iodomethyl group, which is more reactive than the bromomethyl group due to the weaker carbon-iodine bond.
2-Bromo-2-methylheptane: A structural isomer with the bromine atom attached to the second carbon instead of the fifth. It exhibits different reactivity and physical properties.
Uniqueness
5-(Bromomethyl)-2-methyloctane is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The position of the bromomethyl group allows for selective reactions and the formation of specific products that are not easily accessible with other similar compounds.
特性
分子式 |
C10H21Br |
|---|---|
分子量 |
221.18 g/mol |
IUPAC名 |
5-(bromomethyl)-2-methyloctane |
InChI |
InChI=1S/C10H21Br/c1-4-5-10(8-11)7-6-9(2)3/h9-10H,4-8H2,1-3H3 |
InChIキー |
BAYXLGXMTHIIDA-UHFFFAOYSA-N |
正規SMILES |
CCCC(CCC(C)C)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


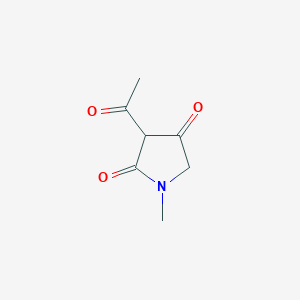
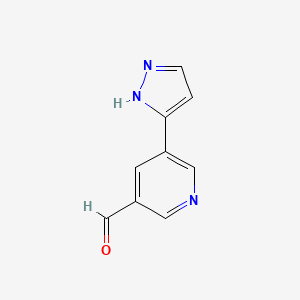

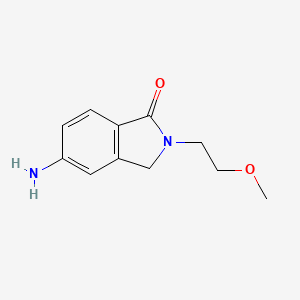

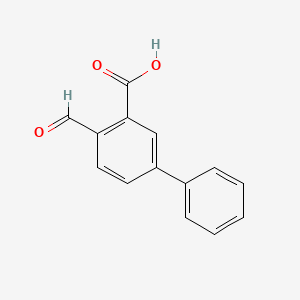
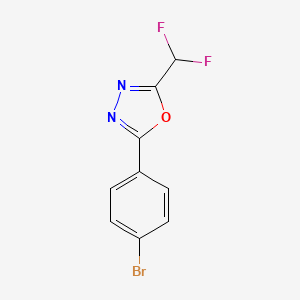
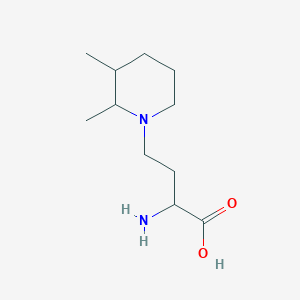
![2-{3-[2-(2-aminoethyl)-1H-1,3-benzodiazol-5-yl]phenyl}-1,3-oxazole-4-carboxamide dihydrochloride](/img/structure/B13632155.png)
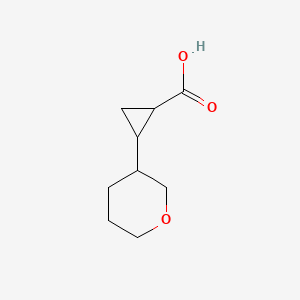
![3-[2-Bromo-1-(4-chlorophenyl)ethoxy]oxolane](/img/structure/B13632162.png)
